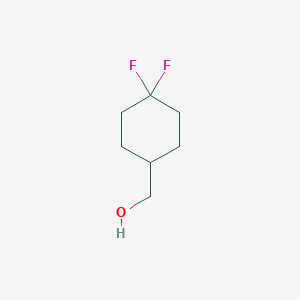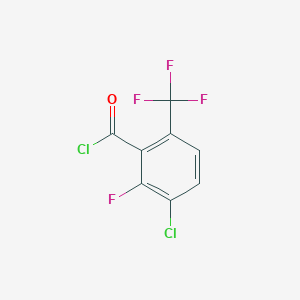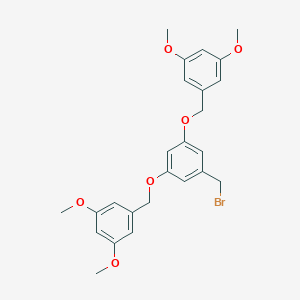![molecular formula C10H12O B068283 Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI) CAS No. 177266-29-4](/img/structure/B68283.png)
Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI), also known as norcarfentanil, is a synthetic opioid that is structurally similar to fentanyl. It was first synthesized in the 1970s by Janssen Pharmaceutica, a Belgian pharmaceutical company. Norcarfentanil has been used in scientific research as a tool to study opioid receptors and their mechanisms of action.
Mechanism of Action
Norcarfentanil acts as an agonist at the mu opioid receptor, producing analgesia, sedation, and euphoria. It also has some affinity for the delta and kappa opioid receptors, but its effects at these receptors are less well understood. Norcarfentanil binds to the mu opioid receptor with high affinity, causing a conformational change in the receptor that activates downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This ultimately leads to the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects:
Norcarfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has the potential to produce addiction and tolerance with chronic use. Norcarfentanil has a rapid onset of action and a short duration of action, making it useful for surgical anesthesia and pain management.
Advantages and Limitations for Lab Experiments
Norcarfentanil has several advantages for use in lab experiments. It is a highly selective mu opioid receptor agonist, allowing for the study of this receptor in isolation. It also has a rapid onset of action and a short duration of action, making it useful for studying acute effects. However, Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)il has several limitations as well. It is a potent and highly addictive opioid, making it difficult to use in animal studies without producing addiction and tolerance. It also has a narrow therapeutic index, meaning that small changes in dose can produce significant changes in effect.
Future Directions
There are several future directions for research involving Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)il. One area of interest is the development of new opioid receptor agonists and antagonists with improved selectivity and reduced side effects. Another area of interest is the study of opioid receptor desensitization and internalization, and the development of drugs that can modulate these processes. Finally, there is a need for more research on the long-term effects of opioid use, including addiction, tolerance, and withdrawal.
Synthesis Methods
The synthesis of Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)il involves the reaction of 3-methylenebicyclo[2.2.1]hept-5-en-2-one with aniline in the presence of a reducing agent such as sodium borohydride. The reaction yields Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)il as a white crystalline powder with a melting point of 187-189°C.
Scientific Research Applications
Norcarfentanil has been used extensively in scientific research as a tool to study opioid receptors and their mechanisms of action. It has been shown to bind selectively to the mu opioid receptor with high affinity, making it a useful tool for studying the role of this receptor in pain modulation and addiction. Norcarfentanil has also been used in studies of opioid receptor desensitization and internalization, as well as the effects of opioid receptor agonists and antagonists on intracellular signaling pathways.
properties
CAS RN |
177266-29-4 |
|---|---|
Product Name |
Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI) |
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
1-(3-methylidene-2-bicyclo[2.2.1]hept-5-enyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-6-8-3-4-9(5-8)10(6)7(2)11/h3-4,8-10H,1,5H2,2H3 |
InChI Key |
WITHATMQEMQZHT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2CC(C1=C)C=C2 |
Canonical SMILES |
CC(=O)C1C2CC(C1=C)C=C2 |
synonyms |
Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
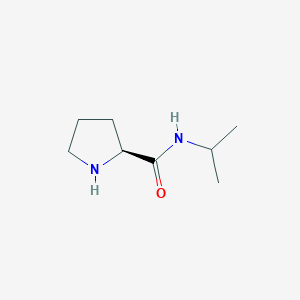

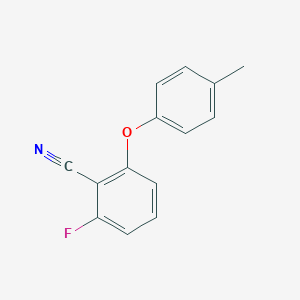
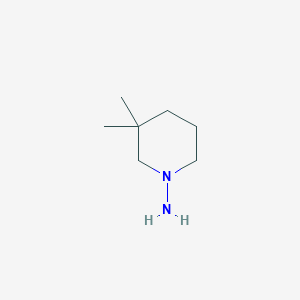
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
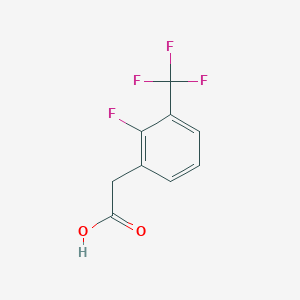

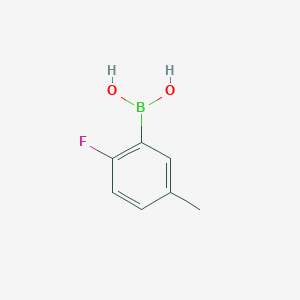
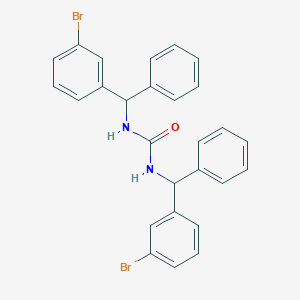
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)
